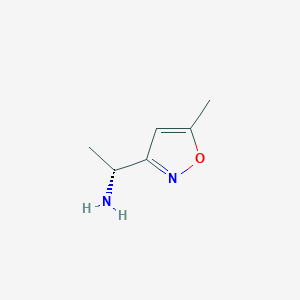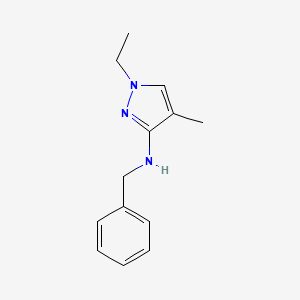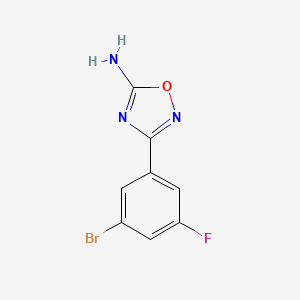-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736371.png)
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl and fluoro groups, connected through a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Synthesis of 1-ethyl-5-fluoro-1H-pyrazole
Starting Materials: Ethyl hydrazine and 2,3,4,5-tetrafluorobenzaldehyde.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions for 6 hours.
Product Isolation: The product is isolated by distillation and purified by recrystallization.
-
Synthesis of 1-(2-methylpropyl)-1H-pyrazole
Starting Materials: Isobutyl hydrazine and acetylacetone.
Reaction Conditions: The reaction is performed in acetic acid at 80°C for 4 hours.
Product Isolation: The product is extracted with ethyl acetate and purified by column chromatography.
-
Formation of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
Starting Materials: 1-ethyl-5-fluoro-1H-pyrazole and 1-(2-methylpropyl)-1H-pyrazole.
Reaction Conditions: The two pyrazole derivatives are reacted in the presence of formaldehyde and ammonium chloride in methanol at room temperature for 12 hours.
Product Isolation: The final product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
The industrial production of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: The reaction is carried out in an aqueous medium at room temperature.
Products: Oxidation of the alkyl groups leads to the formation of carboxylic acids.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: The reaction is performed in anhydrous ethanol at 0°C.
Products: Reduction of the fluoro group results in the formation of the corresponding hydroxy derivative.
-
Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: The reaction is conducted in the presence of a catalyst like iron(III) chloride at 50°C.
Products: Substitution of the fluoro group with other halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Catalysts: Iron(III) chloride.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Material Science: It is employed in the synthesis of novel polymers with unique properties.
Biology
Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes, making it valuable in biochemical studies.
Protein Labeling: It is used in the labeling of proteins for imaging and tracking purposes.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Diagnostic Imaging: It is utilized in the development of imaging agents for diagnostic purposes.
Industry
Agriculture: The compound is used in the formulation of pesticides and herbicides.
Pharmaceuticals: It is employed in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. In the case of receptor interaction, the compound modulates receptor activity, influencing signal transduction and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-5-fluoro-1H-pyrazole
- 1-(2-methylpropyl)-1H-pyrazole
- 1-ethyl-3-methyl-1H-pyrazole
Uniqueness
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. The presence of both fluoro and alkyl groups enhances its reactivity and interaction with molecular targets, making it a versatile compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H22FN5 |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-4-20-14(15)12(8-17-20)7-16-9-13-5-6-19(18-13)10-11(2)3/h5-6,8,11,16H,4,7,9-10H2,1-3H3 |
Clave InChI |
XXZOEHNRNAILFC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)CNCC2=NN(C=C2)CC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11736297.png)
![1,4-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736310.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736316.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736323.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736324.png)
![1-(2,2-difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736325.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11736331.png)



![N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11736353.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736358.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736361.png)
![2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736376.png)
